1-((4-Fluorophenyl)thio)-3-methoxypropan-2-one
Description
1-((4-Fluorophenyl)thio)-3-methoxypropan-2-one is a ketone derivative featuring a 4-fluorophenylthio group (-S-C₆H₄F) at position 1 and a methoxy group (-OCH₃) at position 3 of the propan-2-one backbone. The 4-fluorophenyl moiety may contribute to electronic effects (e.g., electron-withdrawing) and metabolic stability.
Properties
Molecular Formula |
C10H11FO2S |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfanyl-3-methoxypropan-2-one |
InChI |
InChI=1S/C10H11FO2S/c1-13-6-9(12)7-14-10-4-2-8(11)3-5-10/h2-5H,6-7H2,1H3 |
InChI Key |
SZSQMVMYQRQRKM-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Fluorophenyl)thio)-3-methoxypropan-2-one typically involves the reaction of 4-fluorothiophenol with 3-methoxypropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Fluorophenyl)thio)-3-methoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents.
Major Products Formed:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
1-((4-Fluorophenyl)thio)-3-methoxypropan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)thio)-3-methoxypropan-2-one involves its interaction with various molecular targets and pathways. The compound’s thioether and carbonyl groups play a crucial role in its reactivity and interactions with biological molecules. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting the enzyme’s activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific receptors or proteins.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
(a) 1,3,4-Thiadiazole Derivatives ()
Compounds like 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea exhibit potent anticonvulsant activity (ED₅₀ = 0.65–2.70 μmol/kg). Key differences:
- Core Structure : The thiadiazole ring replaces the ketone backbone, introducing nitrogen and sulfur heteroatoms.
- Substituents : The 4-fluorophenyl group is part of a urea moiety, whereas the target compound has a thioether linkage.
- Activity : Thiadiazoles with fluorophenyl groups show CNS activity, suggesting the target compound’s fluorophenylthio group may similarly influence neuroactivity .
(b) Chalcone Derivatives ()
Examples include 3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one , a chalcone with anticancer and anti-inflammatory properties. Key differences:
- Conjugation : Chalcones feature an α,β-unsaturated ketone system, enabling π-conjugation absent in the target compound.
- Substituents : Methoxy and fluorophenyl groups are positioned on opposing aryl rings, unlike the target’s single fluorophenylthio group.
- Bioactivity: Chalcones exploit conjugation for redox-mediated effects (e.g., antioxidant activity), whereas the target’s non-conjugated structure may favor alternative mechanisms .
(c) 4-Fluoromethcathinone (4-FMC) ()
A cathinone derivative (1-(4-fluorophenyl)-2-(methylamino)propan-1-one) with stimulant effects. Key differences:
- Functional Groups: 4-FMC has a methylamino group instead of a thioether, increasing basicity and altering receptor interactions.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Fluorine substitution on the phenyl ring may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .
Biological Activity
The compound 1-((4-Fluorophenyl)thio)-3-methoxypropan-2-one (often referred to as compound 1) is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by the presence of a fluorinated phenyl group, a thioether linkage, and a methoxy group. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Weight | 224.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Not specified |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the 4-fluorophenyl moiety have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Activity
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of compounds with similar structures were tested for their cytotoxic effects. The results demonstrated that these compounds could significantly inhibit cell growth with IC50 values ranging from 0.67 to 2.96 µmol/L depending on the treatment duration and concentration .
The biological activity of this compound may be attributed to its ability to interact with various cellular pathways:
- Induction of Apoptosis : The compound is believed to stimulate oxidative stress, leading to programmed cell death in cancer cells.
- Inhibition of Signaling Pathways : It has been suggested that similar compounds can disrupt critical signaling pathways such as Notch-AKT, which are involved in cell survival and proliferation .
Neuroprotective Effects
Additionally, compounds within this class have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases. They have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.
Table 2: Inhibition of AChE by Related Compounds
| Compound | AChE Inhibition (%) |
|---|---|
| Compound A | 85% |
| Compound B | 75% |
| This compound | TBD |
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the safety and efficacy profile of this compound. These studies typically involve:
- In Vitro Assays : Testing against various cancer cell lines and measuring cytotoxicity.
- In Vivo Models : Assessing the therapeutic potential in animal models for conditions such as cancer and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
